Home > Products > Screening Compounds P60513 > Naftidrofuryl citrate
Naftidrofuryl citrate - 105386-86-5

Naftidrofuryl citrate

Catalog Number: EVT-13909029
CAS Number: 105386-86-5
Molecular Formula: C30H41NO10
Molecular Weight: 575.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naftidrofuryl citrate is a peripheral vasodilator primarily used in the treatment of chronic venous ulcers and conditions associated with impaired blood circulation. This compound features a unique chemical structure characterized by a naphthalene moiety, which consists of two fused benzene rings, classifying it within the organic compounds known as naphthalenes. The chemical formula for Naftidrofuryl citrate is C30H41NO10C_{30}H_{41}NO_{10}, with a molecular weight of approximately 575.6 g/mol .

Source and Classification

Naftidrofuryl citrate is synthesized from naftidrofuryl, which itself is derived from various organic precursors. It falls under the category of vasodilators, specifically targeting peripheral circulation issues. As a derivative of naphthalene, it has been classified as an organic compound within the broader category of benzenoids .

Synthesis Analysis

Methods

The synthesis of Naftidrofuryl citrate involves several methods, with one common approach being the salification process using citric acid monohydrate. This method typically includes the following steps:

  1. Preparation of Naftidrofuryl Base: The initial step involves synthesizing the free base of naftidrofuryl.
  2. Reaction with Citric Acid: The free base is then reacted with citric acid to form Naftidrofuryl citrate through esterification.
  3. Purification: The product is purified via crystallization or other separation techniques to ensure high purity levels suitable for pharmaceutical applications .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The process may also involve solvent extraction and chromatographic techniques for purification.

Molecular Structure Analysis

Structure and Data

Naftidrofuryl citrate has a complex molecular structure that can be represented as follows:

  • IUPAC Name: 2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid.
  • Molecular Formula: C30H41NO10C_{30}H_{41}NO_{10}
  • Molecular Weight: 575.6 g/mol
  • InChI Key: InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H .

The structural complexity contributes to its pharmacological properties, enabling its function as a vasodilator.

Chemical Reactions Analysis

Reactions and Technical Details

Naftidrofuryl citrate undergoes various chemical reactions that are essential for its therapeutic efficacy:

  1. Esterification Reaction: The primary reaction during synthesis involves the esterification of naftidrofuryl with citric acid.
  2. Hydrolysis: In biological systems, Naftidrofuryl citrate can be hydrolyzed to release active components that exert its therapeutic effects.
  3. Interaction with Biological Targets: It interacts with receptors involved in vascular regulation, influencing platelet aggregation and vascular tone .
Mechanism of Action

Naftidrofuryl citrate primarily functions as a vasodilator through the inhibition of platelet aggregation and enhancement of blood flow in peripheral tissues. Its mechanism involves:

  1. Inhibition of Serotonin Receptors: By antagonizing serotonin receptors (specifically the 5-hydroxytryptamine receptor), it reduces vasoconstriction.
  2. Improvement in Microcirculation: It enhances blood flow by dilating peripheral blood vessels, which is beneficial in treating conditions like chronic venous ulcers .

Data from clinical studies indicate that Naftidrofuryl citrate significantly improves symptoms associated with impaired circulation.

Physical and Chemical Properties Analysis

Physical Properties

Naftidrofuryl citrate exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, facilitating its use in pharmaceutical formulations.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, impacting its bioavailability.

Relevant data indicates that these properties are crucial for its formulation into effective medicinal products .

Applications

Naftidrofuryl citrate is primarily utilized in scientific and medical applications related to:

  1. Treatment of Chronic Venous Ulcers: It enhances blood flow and promotes healing in patients with venous insufficiencies.
  2. Peripheral Vascular Disease Management: Used to alleviate symptoms associated with poor blood circulation.
  3. Research Applications: Investigated for its potential effects on metabolic processes and vascular health in various clinical studies .
Historical Development and Pharmacological Context

Evolution of Naftidrofuryl Citrate as a Therapeutic Agent

Naftidrofuryl citrate emerged as a strategic innovation in the 1980s to address limitations of the original oxalate salt formulation. Patents filed during this period (e.g., EP0065446A1, US4439442A) explicitly cited the need for improved tolerability and solubility profiles. The citrate salt was synthesized by reacting naftidrofuryl base with citric acid monohydrate, yielding a compound with superior physicochemical properties while retaining the pharmacologically active cation [5] [8]. This development aligned with evolving pharmacological understanding of peripheral arterial disease (PAD), where naftidrofuryl’s dual mechanism—5-HT₂ receptor antagonism (specifically inverse agonism at 5-HT₂ₐ subtypes) and enhancement of cellular metabolism—was recognized as critical for treating ischemic tissues [1] [9]. The drug’s capacity to increase mitochondrial oxygen utilization and ATP production positioned it uniquely among vasoactive agents, facilitating its adoption for conditions like intermittent claudication and vascular dementia [3] [4].

Table 1: Key Properties of Naftidrofuryl Citrate vs. Oxalate

PropertyCitrate SaltOxalate Salt
Molecular WeightHigher (due to citrate anion)Lower
Aqueous SolubilityEnhancedModerate
Primary Development DriverReduced gastric irritationInitial formulation
Therapeutic ApplicationsPAD, Vascular dementiaPAD, Cerebral ischemia

Comparative Analysis of Salt Formulations: Citrate vs. Oxalate Bioavailability

A pivotal 1986 bioavailability study demonstrated distinct pharmacokinetic profiles between salt forms. After oral administration of equivalent doses (100 mg), the citrate salt achieved peak plasma concentrations (Cmax) of 1096 ng/mL at 0.76 hours (Tmax), compared to 922 ng/mL at 0.94 hours for oxalate. Despite this 18.8% higher Cmax and faster absorption for citrate, the area under the curve (AUC) showed no significant difference, indicating comparable extent of bioavailability. Both salts shared a mean elimination half-life of 1.8 hours and mean residence time of 2.5 hours [2]. These findings were corroborated by Walmsley et al. (1986), who confirmed that salt form did not alter the fundamental bioavailability extent though citrate offered kinetic advantages [10]. The citrate’s superior solubility likely contributed to its faster dissolution in gastric fluid, a factor critical for rapid onset—an advantage in acute vascular scenarios [5] [6].

Table 2: Pharmacokinetic Parameters of Naftidrofuryl Salts

ParameterCitrate Salt (Mean)Oxalate Salt (Mean)Statistical Significance
Cmax1096 ng/mL922 ng/mLp = 0.003
Tmax0.76 hours0.94 hoursSignificant
AUCEquivalentEquivalentNot significant
t½1.8 hours1.8 hoursNot significant

Regulatory Trajectory and Approval Frameworks in Vascular Therapeutics

Naftidrofuryl citrate’s regulatory approval leveraged evolving frameworks for vascular therapeutics. The European Medicines Agency (EMA) authorized it for peripheral arterial disease (Fontaine stage II) based on meta-analyses of individual patient data (IPD) from seven randomized trials (n=1,266). These demonstrated a 37% greater improvement in pain-free walking distance versus placebo (p<0.001), with a number-needed-to-treat (NNT) of 4.5 [7]. A distinct 2000 multicenter trial established efficacy in vascular dementia, showing significant improvements in Alzheimer’s Disease Assessment Scale scores after 12 months of therapy (600 mg/day) [3]. Notably, regulatory acceptance required proof of mechanistic synergy—both hemodynamic (via 5-HT₂ antagonism) and metabolic (cellular oxygen optimization)—aligning with guidelines emphasizing multimodal action for vascular cognitive impairment [3] [4]. The citrate formulation’s approval reflected a broader trend favoring salts with optimized tolerability, though it remains designated prescription-only (POM) in markets like the UK [1].

Table 3: Regulatory Milestones for Naftidrofuryl Citrate

IndicationBasis for ApprovalRegion/Date
Intermittent ClaudicationIPD meta-analysis (22.3% responder rate difference)EU, 1990s
Vascular/Mixed DementiaDouble-blind trial (ADAS-cog improvement, n=84 ITT)EU, 2000
Peripheral Arterial DiseaseCochrane review (Grade A evidence)International

Properties

CAS Number

105386-86-5

Product Name

Naftidrofuryl citrate

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C30H41NO10

Molecular Weight

575.6 g/mol

InChI

InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LKLQMEYKQKAQCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.